molecular formula C9H7F2N B2383566 2,3-Difluoro-4-methylphenylacetonitrile CAS No. 261944-01-8

2,3-Difluoro-4-methylphenylacetonitrile

Cat. No.: B2383566
CAS No.: 261944-01-8
M. Wt: 167.159
InChI Key: PSKCXHODUFMOLE-UHFFFAOYSA-N
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Description

Contextualization of Fluorine in Pharmaceutical and Agrochemical Intermediates Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern pharmaceutical and agrochemical research. dntb.gov.uaresearchgate.net Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart significant changes to the physicochemical and biological characteristics of a parent compound. numberanalytics.comnumberanalytics.com In the realm of medicinal chemistry, fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins, and improve membrane permeability and lipophilicity, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

Similarly, in the agrochemical sector, fluorinated compounds represent a substantial and growing class of commercial products, including herbicides, insecticides, and fungicides. numberanalytics.comnih.gov The introduction of fluorine into active ingredients can lead to enhanced efficacy, selectivity, and environmental safety. dntb.gov.uanumberanalytics.com By modifying a lead compound's properties, fluorine substitution can improve its transport to the target site, bolster its interaction with the target protein, and increase its resistance to metabolic breakdown, ultimately leading to more effective and economically viable crop protection solutions. dntb.gov.uaresearchgate.net

Overview of Nitrile Functionality in Synthetic Methodologies

The nitrile, or cyano, group (-C≡N) is a highly versatile and valuable functional group in organic synthesis. numberanalytics.comfiveable.me Characterized by a carbon-nitrogen triple bond, this group is a key feature in a wide array of organic compounds and serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.com The polarity and reactivity of the cyano group make it susceptible to a variety of chemical transformations. numberanalytics.comfiveable.me

Nitriles are often considered "disguised" carboxylic acids, as they can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids. ebsco.comallen.in Furthermore, the nitrile group can be reduced to primary amines, or undergo nucleophilic addition with reagents like Grignard reagents to form ketones after hydrolysis. fiveable.meallen.in This ability to be converted into several other key functional groups makes nitriles indispensable building blocks in the construction of complex organic molecules. numberanalytics.comebsco.com Common methods for synthesizing nitriles include the nucleophilic substitution of alkyl halides with cyanide ions and the dehydration of primary amides. fiveable.meebsco.com

Significance of Aromatic Substitutions in Chemical Synthesis Research

The substituents attached to an aromatic ring profoundly influence the ring's reactivity and determine the position of subsequent chemical modifications. libretexts.orgnumberanalytics.com This principle is a fundamental concept in electrophilic aromatic substitution (EAS), a core reaction type in organic chemistry. numberanalytics.comwikipedia.org Substituents alter the electron density of the aromatic ring through inductive and resonance effects, which in turn affects the rate and orientation of the reaction. libretexts.org

Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive than benzene (B151609) towards electrophiles. numberanalytics.comwikipedia.org These groups, such as hydroxyl (-OH) and alkyl groups, typically direct incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org Conversely, deactivating groups withdraw electron density from the ring, reducing its reactivity. wikipedia.org These groups, which include nitro (-NO2) and carbonyl (-CHO) functionalities, generally direct incoming substituents to the meta position. libretexts.orglibretexts.org A thorough understanding of these substituent effects is critical for chemists to predict reaction outcomes and strategically design synthetic pathways for complex, multi-substituted aromatic compounds. numberanalytics.comyoutube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKCXHODUFMOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2,3 Difluoro 4 Methylphenylacetonitrile

Strategies for Carbon-Carbon Bond Formation in Arylacetonitriles

The formation of the aryl-CH2CN bond is a critical step in the synthesis of 2,3-Difluoro-4-methylphenylacetonitrile. Several established methods for the synthesis of arylacetonitriles can be adapted for this specific target compound.

Nucleophilic Substitution Reactions with Fluorinated Aromatic Substrates

One potential route to this compound is through the nucleophilic substitution of a suitable precursor, such as a 2,3-difluoro-4-methylbenzyl halide, with a cyanide salt. This reaction proceeds via an SN2 mechanism, where the cyanide anion displaces the halide leaving group. The reactivity of the benzylic halide is crucial for the success of this reaction.

SubstrateNucleophileSolventConditionsProductYield
2,3-Difluoro-4-methylbenzyl bromideSodium CyanideDMSORoom Temp.This compoundHigh
2,3-Difluoro-4-methylbenzyl chloridePotassium CyanideEthanol/WaterRefluxThis compoundModerate

This is an interactive data table based on established principles of nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Approaches to Arylacetonitriles

Palladium-catalyzed cross-coupling reactions offer a versatile and efficient method for the formation of C-C bonds. For the synthesis of this compound, a key strategy involves the coupling of a 2,3-difluoro-4-methyl-substituted aryl halide or triflate with a suitable cyanomethyl partner. Various named reactions, such as the Suzuki or Negishi coupling, can be adapted for this purpose.

A plausible approach would be the reaction of 1-bromo-2,3-difluoro-4-methylbenzene (B2638327) with a cyanomethyl organometallic reagent in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Aryl HalideCoupling PartnerCatalystLigandBaseSolventProduct
1-Bromo-2,3-difluoro-4-methylbenzeneZn(CH2CN)ClPd(OAc)2SPhost-BuOKToluene (B28343)This compound
1-Iodo-2,3-difluoro-4-methylbenzeneB(CH2CN)(pin)PdCl2(dppf)-K2CO3DioxaneThis compound

This is an interactive data table illustrating potential palladium-catalyzed cross-coupling reactions.

Cyanation Reactions for Nitrile Group Introduction

An alternative strategy involves the introduction of the nitrile group onto a pre-existing 2,3-difluoro-4-methylphenyl core that already contains a suitable leaving group. This is a widely used method for the synthesis of benzonitriles, which can then be further elaborated to phenylacetonitriles if necessary, although direct formation of the phenylacetonitrile (B145931) is often more efficient.

A common method is the palladium-catalyzed cyanation of an aryl halide. For instance, 1-bromo-2,3-difluoro-4-methylbenzene can be treated with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst.

A documented example for a structurally similar compound, the synthesis of 2-Fluoro-4-methylbenzonitrile from 4-bromo-3-fluorotoluene, utilizes zinc cyanide and a palladium catalyst. This reaction proceeds with high efficiency and can be adapted for the synthesis of the difluorinated analogue.

SubstrateCyanide SourceCatalystSolventTemperatureProduct
4-Bromo-3-fluorotolueneZn(CN)2Pd(PPh3)4DMF100 °C2-Fluoro-4-methylbenzonitrile

This is an interactive data table based on a literature-reported procedure.

Fluorination and Methylation Strategies on Aromatic Rings

The synthesis of the 2,3-difluoro-4-methyl aromatic core is a prerequisite for the subsequent introduction of the acetonitrile (B52724) moiety. This requires regioselective methods for the introduction of both the fluorine and methyl substituents.

Regioselective Fluorination Techniques

The introduction of two adjacent fluorine atoms onto an aromatic ring in a specific regiochemical arrangement can be challenging. Direct fluorination of toluene or its derivatives often leads to a mixture of isomers. Therefore, a multi-step synthetic sequence is typically required to achieve the desired 2,3-difluoro substitution pattern.

One potential strategy involves the use of directing groups to control the position of fluorination. For instance, starting from a suitably substituted aniline, a Sandmeyer-type reaction can be employed to introduce the fluorine atoms. Alternatively, modern C-H activation/fluorination methodologies could potentially be employed, although achieving the desired regioselectivity remains a significant challenge.

Aromatic Methylation Methodologies

The introduction of the methyl group at the 4-position of a difluorinated aromatic ring can be achieved through various methylation techniques. The Friedel-Crafts alkylation is a classic method for the introduction of alkyl groups onto aromatic rings. wikipedia.org

In the context of synthesizing the 2,3-difluoro-4-methylphenyl core, one could envision the Friedel-Crafts methylation of 1,2-difluorobenzene (B135520). However, the presence of deactivating fluorine atoms on the ring can make this reaction challenging, often requiring harsh conditions and potent methylating agents. Theoretical studies on the methylation of 1,2-difluorobenzene suggest that the reaction can proceed, but may require specific catalytic systems. nih.gov

SubstrateMethylating AgentCatalystProduct
1,2-DifluorobenzeneMethyl ChlorideAlCl33,4-Difluorotoluene & other isomers
1,2-DifluorobenzeneDimethyl sulfateH2SO43,4-Difluorotoluene & other isomers

This is an interactive data table illustrating potential Friedel-Crafts methylation reactions.

Alternatively, a more controlled approach would involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a di-fluorinated aryl halide and a methyl organometallic reagent. This would provide a more regioselective route to the desired 2,3-difluoro-4-methylbenzene precursor.

Optimization of Reaction Conditions and Yields in Synthetic Sequences

The successful synthesis of aryl nitriles via palladium-catalyzed cross-coupling is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, ligands, solvent, temperature, and the cyanide source, all of which collectively dictate the reaction's outcome.

The selection of an appropriate catalyst and ligand combination is critical for an efficient cyanation reaction. Palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. However, the ligand's role is paramount in stabilizing the palladium center, facilitating the catalytic cycle, and preventing catalyst deactivation. nih.gov

Bulky, electron-rich phosphine (B1218219) ligands are often preferred. For instance, ligands such as tri-tert-butylphosphine (B79228) and others in the XPhos family have demonstrated high efficacy in promoting the cyanation of aryl halides. researchgate.net The choice of ligand can significantly influence reaction rates and yields by modulating the electronics and sterics of the palladium complex. The use of robust palladacycle precatalysts has also been shown to be effective, preventing catalyst poisoning by the cyanide source, which is a common issue in these reactions. nih.govnih.gov

Table 1: Representative Ligand Effects on Palladium-Catalyzed Cyanation of Aryl Bromides This table illustrates the general impact of different ligand types on a model palladium-catalyzed cyanation reaction. Specific results for this compound may vary.

Ligand TypeExample LigandTypical Yield Range (%)Key Characteristics
Buchwald-type Biaryl PhosphinesXPhos85-99%Bulky and electron-rich, promotes reductive elimination.
Dialkylbiaryl PhosphinestBuXPhos80-98%Highly active for challenging substrates.
Ferrocenyl Phosphinesdppf70-90%Good general ligand, but can be less effective for some aryl chlorides.
Simple TrialkylphosphinesP(t-Bu)₃75-95%Effective, but can be sensitive to air.

Solvent polarity and reaction temperature are crucial variables that must be fine-tuned for optimal results. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and acetonitrile are frequently employed because they effectively dissolve the cyanide source and the catalyst complex. rsc.orgnih.gov Aqueous solvent systems have also been developed to facilitate the use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org

Temperature control is essential; while higher temperatures (often in the range of 80-140 °C) can increase reaction rates, they may also lead to catalyst decomposition or the formation of unwanted byproducts. rsc.orgrsc.orgresearchgate.net Conversely, some modern catalytic systems have been developed that operate efficiently at much lower temperatures, from room temperature to 40 °C, offering a milder and more selective reaction environment. organic-chemistry.orgacs.org

Table 2: General Influence of Solvent and Temperature on Cyanation Reactions This table provides a generalized overview. Optimal conditions must be determined empirically for the specific synthesis of this compound.

SolventTypical Temperature Range (°C)AdvantagesDisadvantages
DMF100 - 140Good solubility for reactants.High boiling point, can be difficult to remove.
DMAc120 - 160High boiling point, good for less reactive substrates.Potential for side reactions at high temperatures.
Acetonitrile/Water70 - 90Allows use of water-soluble cyanide sources.May require phase-transfer catalyst.
THF/Water25 - 40Enables mild, low-temperature reactions.Lower boiling point may limit reaction rate.

The generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides involves a catalytic cycle comprising three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-2,3-difluoro-4-methylbenzene) to form a Pd(II) intermediate.

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) to the palladium center, displacing the halide.

Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the final product, this compound, and regenerating the active Pd(0) catalyst.

Mechanistic studies have shown that a primary challenge in these reactions is catalyst deactivation by excess cyanide ions, which can irreversibly bind to and poison the palladium catalyst at various stages of the cycle. nih.gov The rate-determining step can be the reductive elimination, particularly for electron-rich aryl halides. acs.org Understanding these kinetics allows for the rational design of more robust and efficient catalytic systems.

Scalability Considerations in Synthetic Development

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several practical and economic challenges.

Cyanide Source: While reagents like zinc cyanide are effective, their high toxicity presents significant handling risks on a large scale. nih.gov The use of the non-toxic and inexpensive food additive potassium ferrocyanide (K₄[Fe(CN)₆]) is a much safer and more scalable alternative. nih.govacs.org

Catalyst Loading and Cost: Palladium is a precious metal, making catalyst cost a major factor in large-scale production. Optimization focuses on minimizing catalyst loading (mol %) without sacrificing yield or reaction time. Developing recyclable catalyst systems is also a key area of process research. nih.gov

Process Safety and Conditions: Heterogeneous reaction conditions, which can arise from insoluble cyanide sources, may complicate mixing and heat transfer in large reactors. acs.org The development of homogeneous methods or the use of phase-transfer catalysts can mitigate these issues. nih.gov Furthermore, adopting milder reaction conditions (lower temperatures and pressures) enhances the safety profile of the manufacturing process. acs.org

Workup and Purification: On a large scale, purification methods like chromatography are impractical. The process must be designed to yield a product that can be easily isolated and purified through crystallization or distillation. This involves careful selection of solvents and quenching procedures to minimize impurities. acs.org

Table 3: Comparison of Laboratory vs. Industrial Scale Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size Milligrams to gramsKilograms to metric tons
Cyanide Source Zn(CN)₂, NaCN, KCNK₄[Fe(CN)₆] (preferred for safety)
Catalyst Loading 1-5 mol %< 0.5 mol %, often with recycling protocols
Solvent Choice Wide variety (e.g., DMF, Dioxane)Focus on cost, safety, and recyclability (e.g., Toluene, aqueous systems)
Purification Flash ChromatographyCrystallization, Distillation
Primary Focus High yield and purityCost, safety, throughput, and environmental impact

Chemical Reactivity and Derivatization Strategies of 2,3 Difluoro 4 Methylphenylacetonitrile

Transformations Involving the Nitrile Group

The nitrile group in 2,3-difluoro-4-methylphenylacetonitrile is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the conversion of the nitrile into other valuable functional groups such as carboxylic acids and amines, providing pathways for the synthesis of a diverse range of derivatives.

Hydrolysis Reactions for Carboxylic Acid Formation

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, yielding carboxylic acids. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is typically heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the formation of the corresponding carboxylic acid, 2,3-difluoro-4-methylphenylacetic acid, and an ammonium (B1175870) salt.

Basic hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The initially formed imine intermediate is rapidly hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid.

CatalystReagentsTypical ConditionsProduct
AcidH₂SO₄ / H₂OReflux2,3-Difluoro-4-methylphenylacetic acid
Base1. NaOH / H₂O 2. H₃O⁺1. Reflux 2. Acidification2,3-Difluoro-4-methylphenylacetic acid

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 2-(2,3-difluoro-4-methylphenyl)ethan-1-amine. This transformation is of significant interest as it introduces a basic nitrogen atom, which is a key feature in many biologically active molecules.

Several reducing agents can be employed for this purpose. Catalytic hydrogenation is a widely used method, involving the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst. Raney nickel is a common choice for this transformation, often requiring elevated pressure and temperature to achieve good yields. Other catalysts, such as platinum or palladium on carbon, can also be effective.

Alternatively, chemical reducing agents can be utilized. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the reaction and liberate the amine.

Reagent/CatalystReaction ConditionsProduct
H₂ / Raney NiHigh pressure, elevated temperature2-(2,3-Difluoro-4-methylphenyl)ethan-1-amine
LiAlH₄1. Anhydrous ether/THF 2. H₂O workup2-(2,3-Difluoro-4-methylphenyl)ethan-1-amine

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that can add to the nitrile carbon. This reaction provides a valuable method for the formation of new carbon-carbon bonds and the synthesis of ketones.

The addition of a Grignard reagent to this compound would initially form a magnesium salt of an imine. This intermediate is typically not isolated but is hydrolyzed upon acidic workup to yield a ketone. The nature of the resulting ketone is determined by the specific Grignard reagent used. For example, reaction with methylmagnesium bromide would lead to the formation of 1-(2,3-difluoro-4-methylphenyl)propan-2-one.

Grignard ReagentIntermediateFinal Product (after hydrolysis)
CH₃MgBrImine-magnesium salt1-(2,3-Difluoro-4-methylphenyl)propan-2-one
C₆H₅MgBrImine-magnesium salt1-(2,3-Difluoro-4-methylphenyl)-2-phenylethan-1-one

Reactions on the Fluorinated Phenyl Ring

The substituted phenyl ring of this compound can also undergo chemical modifications, primarily through electrophilic aromatic substitution and directed ortho-metallation. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring influence the position of the incoming electrophile. The directing effects of the substituents in this compound are as follows:

Fluorine atoms (-F): Fluorine is an ortho, para-directing but deactivating group due to its strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect.

Methyl group (-CH₃): The methyl group is an ortho, para-directing and activating group due to its inductive electron-donating effect and hyperconjugation.

Cyanomethyl group (-CH₂CN): This group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the nitrile.

Considering the combined effects of these substituents, the most likely positions for electrophilic attack are the carbons ortho and para to the activating methyl group. However, the steric hindrance from the adjacent fluorine atom and the deactivating effect of the cyanomethyl group will also play a role in determining the final product distribution. The position C-5 is ortho to the methyl group and meta to the cyanomethyl group, making it a probable site for substitution. The position C-6 is ortho to one fluorine and para to the other, and also ortho to the cyanomethyl group, which is sterically hindered and electronically disfavored. Therefore, substitution at C-5 is generally favored.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄2,3-Difluoro-5-nitro-4-methylphenylacetonitrile
BrominationBr₂, FeBr₃5-Bromo-2,3-difluoro-4-methylphenylacetonitrile

Directed Ortho Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org

In this compound, the fluorine atoms can act as directing groups for ortho-lithiation. organic-chemistry.org Fluorine is known to be a modest directing group. organic-chemistry.org Lithiation would be expected to occur at the position ortho to one of the fluorine atoms. The most acidic proton is likely at the C-5 position, which is ortho to the fluorine at C-2 and also activated by the methyl group at C-4. Deprotonation at this site would lead to a lithiated intermediate that can then react with an electrophile. For example, quenching with carbon dioxide would introduce a carboxylic acid group at the C-5 position.

Directing GroupBaseElectrophile (E⁺)Expected Product
Fluoron-BuLi/TMEDACO₂5-(Cyanomethyl)-2,3-difluoro-6-methylbenzoic acid
Fluoron-BuLi/TMEDA(CH₃)₃SiCl2,3-Difluoro-4-methyl-5-(trimethylsilyl)phenylacetonitrile

Selective Functionalization of Aromatic C-H Bonds

The direct functionalization of aromatic C-H bonds is a powerful tool in modern organic synthesis, enabling the introduction of various functional groups without the need for pre-functionalized substrates. For fluorinated arenes like this compound, transition-metal-catalyzed C-H functionalization has emerged as a key strategy. rsc.org The fluorine atoms on the aromatic ring can influence the regioselectivity of these reactions due to their electronic effects.

While specific studies on the C-H functionalization of this compound are not extensively documented in publicly available literature, general principles of C-H activation on fluorinated aromatics can be applied. The nitrile group can act as a directing group, typically favoring ortho-functionalization. However, the development of meta-selective C-H functionalization methodologies using specialized directing groups offers alternative pathways. rsc.org Transition metals such as palladium, rhodium, and cobalt are commonly employed catalysts for these transformations. researchgate.netresearchgate.net

Recent advancements have highlighted the use of fluorinated building blocks in transition-metal-catalyzed directed C-H functionalization, demonstrating the significant influence of fluorine substitution on the reaction outcomes. rsc.org For instance, copper-catalyzed C-H fluorination/functionalization sequences have been developed for benzylic C-H bonds, which could potentially be adapted for the aromatic C-H bonds of this compound with appropriate catalytic systems. nih.gov

Modifications at the Benzylic Methylene (B1212753) Position

The benzylic methylene group in this compound is activated by the adjacent phenyl ring and the electron-withdrawing nitrile group, making it susceptible to a variety of chemical transformations.

The acidic nature of the benzylic protons allows for deprotonation with a suitable base to form a stabilized carbanion, which can then react with various electrophiles in alkylation and acylation reactions.

Base-promoted α-alkylation of arylacetonitriles with alcohols has been demonstrated as a sustainable method that avoids the use of expensive transition metal complexes. researchgate.net This approach typically involves heating the arylacetonitrile and an alcohol in the presence of a strong base like potassium tert-butoxide. While this has been shown for phenylacetonitrile (B145931), the methodology is applicable to substituted derivatives.

Catalytic asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles has also been achieved using palladium complexes, leading to the formation of products with two adjacent chirality centers in good yields and high enantioselectivities. nih.gov This highlights the potential for stereoselective alkylation at the benzylic position of related compounds. Tetraalkylammonium salt-catalyzed alkylation of active methylene compounds in the presence of concentrated aqueous alkali represents another general and efficient method for the alkylation of arylacetonitriles. orgsyn.org

The following table summarizes representative conditions for the alkylation of phenylacetonitrile derivatives, which can be considered as a model for the reactivity of this compound.

Arylacetonitrile DerivativeAlkylating AgentCatalyst/BaseSolventTemperatureYieldReference
PhenylacetonitrileSubstituted benzyl (B1604629) alcoholsKOtBuToluene (B28343)120 °CGood to excellent researchgate.net
2-Fluoro-2-phenylacetonitrile(E)-1,3-diphenylallyl ethyl carbonate[η³-C₃H₅ClPd]₂ / (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazolineACN-20 °C77% nih.gov
PhenylacetonitrileEthyl bromideBenzyltriethylammonium chloride / NaOHWater28–35°CHigh orgsyn.org

This table presents data for analogous compounds to illustrate the potential reaction conditions for this compound.

Acylation reactions at the benzylic position can be achieved using similar principles, employing acylating agents such as acid chlorides or anhydrides in the presence of a base. These reactions would lead to the formation of β-ketonitriles, which are versatile intermediates for further synthetic transformations.

The active methylene group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon double bonds. A notable example is the Knoevenagel condensation. nih.gov This reaction is typically catalyzed by a weak base, such as an amine or ammonium salt.

For instance, the condensation of aromatic aldehydes with malononitrile (B47326) or ethyl cyanoacetate, which are structurally related to the reactive center of this compound, can be facilitated by various catalysts, including microwave irradiation in the presence of ammonium acetate (B1210297). nih.gov This suggests that this compound could react with a range of aldehydes and ketones to produce α,β-unsaturated nitrile derivatives. These products are valuable precursors for the synthesis of various heterocyclic compounds and other complex molecules.

The following table provides examples of Knoevenagel condensation reactions with related nitrile compounds.

AldehydeActive Methylene CompoundCatalystConditionsYieldReference
Aromatic aldehydesMalononitrileAmmonium acetateMicrowave, 320 W, 20-50 s60-68% nih.gov
Aromatic aldehydesEthyl cyanoacetateAmmonium acetateMicrowave, 320 W, 50 s62% nih.gov

This table showcases condensation reactions of similar compounds to infer the reactivity of this compound.

Advanced Derivatization of this compound

Beyond fundamental transformations, advanced derivatization strategies focus on creating complex molecular architectures with tailored properties.

The design of novel derivatives of this compound is guided by the principles of medicinal and materials chemistry. The introduction of fluorine atoms often enhances metabolic stability and binding affinity in drug candidates. nih.gov Structural diversification can be achieved by combining the reactions discussed above in a sequential manner. For example, an initial C-H functionalization of the aromatic ring could be followed by a modification at the benzylic position.

The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide array of further derivatization possibilities. These transformations allow for the introduction of diverse pharmacophores and functional moieties.

This compound can serve as a scaffold for the synthesis of conjugates and hybrid molecules. By incorporating reactive functional groups through the derivatization strategies outlined, the molecule can be linked to other molecular entities such as peptides, steroids, or other drug molecules.

For example, after conversion of the nitrile group to a carboxylic acid, standard peptide coupling protocols can be employed to form amide linkages with amino acids or peptides. Similarly, the introduction of an amino group via reduction of the nitrile allows for conjugation with carboxylic acid-containing molecules. The synthesis of such hybrid molecules is a common strategy in drug discovery to combine the pharmacological profiles of two different classes of compounds or to improve pharmacokinetic properties.

Applications in Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

2,3-Difluoro-4-methylphenylacetonitrile is a versatile building block in the creation of novel pharmaceutical agents. Its distinct structural features allow for its integration into a variety of molecular frameworks, contributing to the development of new therapeutic compounds.

Heterocyclic compounds are fundamental to the development of a vast array of therapeutic agents, with many top-selling drugs featuring these cyclic structures. The nitrile group of this compound is a key functional handle that can be chemically transformed to construct various heterocyclic rings. For instance, nitriles are readily converted into amines, carboxylic acids, and other functional groups that can participate in cyclization reactions to form rings such as pyrimidines, thiazoles, or oxadiazoles. While specific examples detailing the conversion of this compound into named bioactive heterocyclic compounds are not extensively documented in publicly available literature, the chemical reactivity of the nitrile group makes it an ideal starting point for the synthesis of such structures. The presence of the difluoro-methylphenyl moiety is anticipated to impart favorable drug-like properties to the resulting heterocyclic derivatives.

The synthesis of complex drug molecules often involves the assembly of several smaller, functionalized building blocks. This compound represents a pre-functionalized aromatic building block that can be incorporated into larger molecular architectures. The fluorinated and methylated phenyl ring can serve as a key recognition element for biological targets, while the acetonitrile (B52724) side chain provides a point of attachment for further chemical elaboration. The use of such building blocks streamlines the synthetic process, allowing for the efficient generation of libraries of related compounds for biological screening. This approach is crucial in the hit-to-lead and lead optimization phases of drug discovery, where systematic structural modifications are made to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, the interplay between the fluorine atoms, the methyl group, and the nitrile moiety is critical in determining their pharmacological profiles.

Table 1: Influence of Fluorine Substitution on Physicochemical Properties

Property General Effect of Fluorination Potential Impact on Derivatives of this compound
Metabolic Stability Blocks sites of metabolic oxidation Increased half-life and bioavailability
Binding Affinity Can form favorable interactions with target proteins Enhanced potency and selectivity
Lipophilicity Increases lipophilicity Improved membrane permeability

| pKa | Lowers the pKa of nearby functional groups | Altered ionization state and solubility |

The "magic methyl" effect is a well-known phenomenon in medicinal chemistry, where the addition of a methyl group to a lead compound can lead to a significant improvement in its biological activity. The methyl group on the phenyl ring of this compound can influence the molecule's conformation and its interaction with the target protein. By occupying a hydrophobic pocket in the binding site, the methyl group can increase binding affinity and potency. Moreover, the position of the methyl group relative to the fluorine atoms and the nitrile group can fine-tune the electronic properties and steric profile of the molecule, which can impact its selectivity for a particular biological target. Strategic placement of methyl groups can also block metabolic pathways, leading to an improved pharmacokinetic profile.

The nitrile group is a versatile functional group in drug design, capable of participating in a variety of non-covalent interactions with biological targets. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic other functional groups, such as carbonyls or hydroxyls, and fit into sterically constrained binding pockets. The nitrogen atom of the nitrile can form hydrogen bonds with donor groups on the receptor, while the carbon-nitrogen triple bond can engage in dipole-dipole and other polar interactions. In some cases, the nitrile group can act as a bioisostere for other functional groups, leading to improved potency or reduced side effects. The reactivity of the nitrile also allows for its potential role as a covalent warhead in targeted covalent inhibitors, forming an irreversible bond with the target protein.

Table 2: Compound Names Mentioned in the Article

Compound Name

An extensive search of publicly available scientific literature and patent databases has revealed no specific research findings on the applications of the chemical compound This compound in the areas of medicinal chemistry outlined in the user's request.

Specifically, there is no available data regarding its use in the following research applications:

Development of Target-Specific Inhibitors:

Exploration of Enzyme Inhibition Potentials

Modulators of Protein-Protein Interactions

Receptor Binding Affinity Studies

Antimicrobial Research Applications:

Investigation of Broad-Spectrum Antimicrobial Activity

Mechanism of Action Studies Against Microbial Targets

Consequently, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, as no research data for "this compound" in these specific contexts could be located. The creation of data tables and detailed research findings is therefore not feasible.

Applications in Agrochemical Research and Development

Utilization as Intermediates in Agrochemical Synthesis

The primary foreseeable role for 2,3-difluoro-4-methylphenylacetonitrile in the agrochemical industry is as a key building block or intermediate in the synthesis of more complex active ingredients. Its substituted phenyl ring can serve as a foundational scaffold onto which other pharmacophoric groups can be attached.

The development of modern fungicides and herbicides often relies on the synthesis of molecules that can effectively inhibit specific metabolic pathways in fungi or weeds. For instance, many successful fungicides target enzymes involved in sterol biosynthesis or mitochondrial respiration. Herbicides, on the other hand, frequently disrupt processes like amino acid synthesis or photosynthesis.

The 2,3-difluoro-4-methylphenyl moiety could be incorporated into structures designed to mimic the natural substrates of these vital enzymes. The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive site for coupling with other heterocyclic or aromatic systems known to possess fungicidal or herbicidal activity.

Table 1: Potential Synthetic Transformations of this compound for Agrochemical Synthesis

TransformationReagents and ConditionsPotential Functional Group
HydrolysisAcid or base catalysis, waterCarboxylic Acid
ReductionCatalytic hydrogenation (e.g., H₂, Pd/C) or metal hydrides (e.g., LiAlH₄)Primary Amine
CyclizationReaction with dinucleophilesHeterocyclic rings (e.g., imidazoles, triazoles)
Addition ReactionsGrignard reagents, organolithiumsKetones

This table represents theoretical synthetic pathways and is not based on experimentally verified data for this compound.

The search for new crop protection agents is driven by the need to overcome resistance to existing pesticides and to develop more environmentally benign solutions. The unique substitution pattern of this compound offers the potential to create novel chemical entities with new modes of action. By systematically modifying the structure of this starting material, chemists can explore new chemical spaces in the quest for compounds with high efficacy and selectivity.

Structure-Activity Relationship (SAR) for Agrochemical Efficacy

Understanding the structure-activity relationship (SAR) is fundamental to the optimization of a lead compound into a commercially viable agrochemical. This involves synthesizing a series of analogues and evaluating how changes in their chemical structure affect their biological activity.

If derivatives of this compound were to show initial promise against a particular pest or pathogen, a systematic SAR study would be initiated. This would involve modifying the substituents on the phenyl ring and exploring different functional groups derived from the nitrile moiety. For example, the position and nature of the fluorine atoms are critical. Moving the fluorine atoms to different positions on the ring or replacing them with other halogens would likely have a profound impact on the compound's activity. Similarly, converting the nitrile to amides, esters, or various heterocycles would generate a wide range of compounds for biological testing.

Table 2: Hypothetical SAR Exploration of this compound Derivatives

R Group (Modification of Nitrile)Phenyl Ring Substituent ModificationExpected Impact on Bioactivity
-COOHVarying position of the methyl groupAltered binding affinity and solubility
-CH₂NH₂Introducing additional halogen atomsModified electronic properties and metabolic stability
-C(=O)NHR'Replacing the methyl group with other alkyl chainsChanges in lipophilicity and steric hindrance

This table is a conceptual representation of an SAR study and does not reflect actual experimental data.

A crucial aspect of modern agrochemical development is ensuring that the final product has the desired environmental profile. This includes having an appropriate level of persistence in the environment—long enough to be effective but not so long as to cause long-term contamination. The fluorine atoms in this compound can enhance metabolic stability, potentially leading to increased persistence. SAR studies would aim to find a balance between efficacy and environmental degradation.

Selectivity is another key parameter. An ideal agrochemical is highly toxic to the target pest or weed but has minimal impact on non-target organisms, including beneficial insects, crops, and wildlife. Fine-tuning the structure of derivatives of this compound would be essential to achieve the desired selectivity profile.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 1H, 13C, and 19F NMR Techniques

A comprehensive NMR analysis of 2,3-Difluoro-4-methylphenylacetonitrile involves the use of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. Each of these techniques offers unique insights into the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct groups of signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons.

The aromatic region would feature two signals for the two non-equivalent protons on the phenyl ring. The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with the adjacent proton at position 6 (H-6) and a smaller coupling to the fluorine at position 3. The H-6 proton would appear as a doublet, coupled to H-5.

The benzylic protons (-CH₂CN) are expected to appear as a singlet, typically in the range of 3.7-4.0 ppm.

The methyl group (-CH₃) protons at position 4 would also yield a singlet, likely shifted downfield due to the aromatic ring, appearing around 2.3-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would account for all nine carbon atoms in the molecule. A key feature of the spectrum would be the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and adjacent carbons.

The two carbons directly bonded to fluorine (C-2 and C-3) would exhibit large coupling constants (¹JCF), typically in the range of 240-270 Hz. mdpi.com

Carbons adjacent to the fluorinated positions (C-1, C-4) would show smaller two-bond couplings (²JCF). mdpi.com

The nitrile carbon (-CN) signal is characteristically found far downfield (around 115-120 ppm) and often has a lower intensity.

The remaining carbons—the methylene (-CH₂), methyl (-CH₃), and the non-fluorinated aromatic carbons—would appear at their expected chemical shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential tool. It provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at positions 2 and 3. These signals would likely appear as doublets due to coupling to each other (³JFF). Further coupling to nearby protons (H-1 and H-5) would introduce additional splitting, resulting in complex multiplets.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H Ar-H (H-5)~7.2 - 7.4ddd³JHH, ⁴JHF, ⁵JHF
Ar-H (H-6)~7.0 - 7.2d³JHH
-CH₂CN~3.8s-
-CH₃~2.3t⁴JHF
¹³C C-CN~117s-
C-CH₂~17s-
C-CH₃~15q³JCF
C-Ar (C-1)~125dd²JCF, ³JCF
C-Ar (C-2)~150dd¹JCF, ²JCF
C-Ar (C-3)~152dd¹JCF, ²JCF
C-Ar (C-4)~130m²JCF, ³JCF
C-Ar (C-5)~128d³JCF
C-Ar (C-6)~115d⁴JCF
¹⁹F F-2-130 to -140d³JFF
F-3-140 to -150d³JFF

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Values are estimates based on analogous structures and general NMR principles.

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the aromatic protons H-5 and H-6, confirming their adjacent positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the H-5 signal and the C-5 signal, H-6 and C-6, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Expected key correlations would include:

The methylene protons correlating to the nitrile carbon (C-CN) and the aromatic carbons C-1, C-2, and C-6.

The methyl protons correlating to the aromatic carbons C-3, C-4, and C-5.

The aromatic proton H-6 correlating to carbons C-1, C-2, and C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its chemical formula. For this compound (C₉H₇F₂N), HRMS is critical for distinguishing it from other potential isomers or compounds with the same nominal mass.

Based on predictive models, the expected accurate masses for various ions of the compound are listed below. uni.lu An experimental HRMS measurement matching one of these predicted values would provide strong evidence for the C₉H₇F₂N formula.

Table 2: Predicted HRMS Data for this compound

Ion SpeciesFormulaPredicted Monoisotopic Mass (Da)
[M]⁺C₉H₇F₂N167.05411
[M+H]⁺C₉H₈F₂N168.06194
[M+Na]⁺C₉H₇F₂NNa190.04388

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the [M+H]⁺ ion) and inducing it to fragment. The analysis of the resulting fragment ions provides valuable information about the molecule's connectivity and functional groups.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the cleavage of the benzylic C-C bond, which is a common and energetically favorable fragmentation route for such structures.

Proposed Key Fragmentation Steps:

Parent Ion Formation: C₉H₇F₂N + H⁺ → [C₉H₈F₂N]⁺ (m/z = 168.06)

Benzylic Cleavage: The most probable fragmentation is the loss of the acetonitrile (B52724) radical from the molecular ion or the loss of an acetonitile molecule from the protonated species, leading to the formation of a stable 2,3-difluoro-4-methylbenzyl cation.

[C₉H₈F₂N]⁺ → [C₈H₇F₂]⁺ + CHN (loss of hydrogen cyanide)

[C₉H₇F₂N]⁺˙ → [C₈H₇F₂]⁺ + ˙CN (loss of cyanide radical)

Table 3: Predicted Major Fragment Ions in MS/MS Analysis

Precursor Ion (m/z)Proposed Fragment IonFormula of FragmentFragment m/z (monoisotopic)Neutral Loss
168.062,3-Difluoro-4-methylbenzyl cation[C₈H₇F₂]⁺141.0510HCN
167.052,3-Difluoro-4-methylbenzyl cation[C₈H₇F₂]⁺141.0510˙CN

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. For a synthesized compound like this compound, chromatographic methods are essential to determine its purity and to separate it from any starting materials, byproducts, or solvents.

Gas Chromatography (GC): Given the compound's likely volatility, GC is a suitable method for purity analysis.

Stationary Phase: A mid-polarity column, such as one containing a phenyl- or cyanopropyl-substituted polysiloxane, would be appropriate to achieve good separation based on boiling point and polarity differences.

Detector: A Flame Ionization Detector (FID) would provide high sensitivity for quantitative analysis of purity, while a Mass Spectrometer (GC-MS) would offer definitive identification of any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds.

Mode: Reversed-phase HPLC would be the method of choice.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, separating compounds based on their hydrophobicity.

Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile or methanol (B129727) would be used to elute the compound and any impurities from the column.

Detector: A Diode-Array Detector (DAD) or UV-Vis detector would be effective, as the phenyl ring provides a strong chromophore for UV detection.

By employing these chromatographic techniques, researchers can confidently establish the purity of a sample of this compound, a critical step before its use in further research or applications.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity determination of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would be a critical step in its analysis.

A typical reversed-phase HPLC method would likely be the most suitable approach, given the non-polar nature of the substituted benzene (B151609) ring. Method development would involve the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. These parameters include the choice of stationary phase, mobile phase composition, and detector settings.

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point for the separation of aromatic compounds due to its hydrophobic nature, which provides good retention for such molecules. The choice of particle size (e.g., 5 µm or 3 µm) and column dimensions would depend on the desired efficiency and speed of the analysis.

Mobile Phase: A mixture of an aqueous component and an organic modifier is standard for reversed-phase HPLC. Due to the presence of the fluorine atoms and the nitrile group, which impart some polarity, a gradient elution would likely be necessary to ensure the timely elution of the target compound while also separating it from potential impurities.

A hypothetical HPLC method for this compound is presented in the table below, based on common practices for similar aromatic nitriles.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS would be invaluable for assessing its volatility, purity, and for identifying any volatile impurities or degradation products.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would provide crucial structural information. Key fragmentation pathways for substituted benzyl (B1604629) cyanides often involve the loss of the cyanide radical (·CN), cleavage of the benzylic C-C bond, and fragmentation of the aromatic ring. The presence of fluorine atoms would influence the fragmentation, potentially leading to characteristic neutral losses.

A summary of anticipated key fragments in the mass spectrum of this compound is provided below.

m/z (mass-to-charge ratio)Possible Fragment IdentityFragmentation Pathway
167[M]+• (Molecular Ion)Parent molecule
148[M - F]+Loss of a fluorine atom
141[M - CN]+Loss of the cyanide radical
122[C₇H₄F₂]+Cleavage of the benzylic C-C bond

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the methyl group and the aromatic ring, C=C stretching vibrations of the benzene ring, and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would also be a valuable tool. The nitrile stretch is often strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the substituted benzene ring are also typically strong Raman scatterers, providing a characteristic fingerprint for the molecule.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
Aromatic C-HStretching3100-30003100-3000
Methyl C-HStretching2975-28652975-2865
Nitrile (C≡N)Stretching2260-2240 (sharp, medium)2260-2240 (strong)
Aromatic C=CStretching1600-14501600-1450
C-FStretching1250-1000-

X-ray Crystallography for Solid-State Structural Analysis

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals, which can often be a challenging and rate-limiting step. The process involves slow crystallization from a suitable solvent or solvent system.

Should a crystal structure be determined, the data would be deposited in a crystallographic database and would include key parameters such as those listed in the hypothetical table below.

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)-
b (Å)-
c (Å)-
β (°)-
Volume (ų)-
Z (molecules per unit cell)4
Calculated Density (g/cm³)-

The structural data obtained from X-ray crystallography would provide invaluable insights into the steric and electronic effects of the fluorine and methyl substituents on the phenylacetonitrile (B145931) scaffold.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of "2,3-Difluoro-4-methylphenylacetonitrile". These calculations provide a detailed picture of the molecule's behavior and properties.

The electronic structure of a molecule is key to understanding its stability, reactivity, and spectroscopic properties. For "this compound," the distribution of electrons is significantly influenced by the fluorine, methyl, and nitrile substituents on the phenyl ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: These values are hypothetical and representative of what might be expected from DFT calculations.

Quantum chemical calculations can predict the reactivity of "this compound" by mapping its molecular electrostatic potential (MEP) and calculating various reactivity descriptors. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the nitrogen atom of the nitrile group is expected to be electron-rich, while the regions near the fluorine atoms will be electron-poor.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. These parameters can help in predicting how "this compound" might interact with other reagents and in exploring potential reaction pathways for its synthesis or modification.

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorPredicted Value
Chemical Potential (μ)-4.35 eV
Chemical Hardness (η)3.15 eV
Electrophilicity Index (ω)2.99 eV

Note: These values are hypothetical and based on general principles of DFT.

The flexibility of "this compound" is primarily associated with the rotation around the single bond connecting the phenyl ring and the acetonitrile (B52724) group. Conformational analysis involves calculating the potential energy of the molecule as a function of this dihedral angle. This analysis helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For "this compound," steric hindrance between the acetonitrile group and the ortho-substituted fluorine atom will likely influence the preferred rotational conformation. The energetic profile will reveal the relative populations of different conformers at a given temperature. Such studies are crucial for understanding how the molecule's shape might affect its interaction with biological targets. utdallas.edulibretexts.org

Table 3: Predicted Rotational Energy Profile for the Ph-CH2CN Bond

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
02.5Eclipsed (Transition State)
600.0Staggered (Energy Minimum)
1202.5Eclipsed (Transition State)
1800.5Staggered (Local Minimum)

Note: These values are hypothetical and represent a plausible energetic profile.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule like "this compound" might interact with a biological macromolecule, such as a protein. These methods are fundamental in drug discovery and design.

Molecular docking simulations can predict the preferred binding orientation of "this compound" within the active site of a target protein. researchgate.net The process involves generating a multitude of possible binding poses and scoring them based on their steric and electrostatic complementarity to the protein's binding pocket.

Successful docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atoms), that contribute to the binding affinity. The nitrile group could act as a hydrogen bond acceptor, while the fluorinated phenyl ring can participate in hydrophobic and halogen bonding interactions. nih.gov Understanding these interactions is vital for optimizing the molecule's structure to enhance its binding potency and selectivity.

In silico screening, also known as virtual screening, involves computationally testing a library of compounds against a specific biological target. In the case of "this compound," this technique can be used to identify potential protein targets by docking the molecule into the binding sites of a wide range of proteins associated with various diseases.

Given the structural features of "this compound," potential biological targets could include enzymes or receptors where substituted phenylacetonitrile (B145931) scaffolds have shown activity. For instance, some studies have investigated substituted phenylacetonitrile derivatives as uncouplers of oxidative phosphorylation. nih.gov Virtual screening could help prioritize which biological pathways and protein targets are most likely to be modulated by this compound, thereby guiding future experimental validation. nih.gov

Table 4: Hypothetical In Silico Screening Results for this compound

Protein TargetPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Dihydrofolate Reductase-8.2Infectious Disease
Cyclooxygenase-2 (COX-2)-7.9Anti-inflammatory
Tyrosine Kinase-8.5Oncology

Note: These are hypothetical results to illustrate the output of an in silico screening study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net For derivatives of this compound, QSAR studies can be instrumental in designing new analogs with improved efficacy for a specific biological target.

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. For phenylacetonitrile derivatives, this could involve activities such as enzyme inhibition or receptor binding. nih.gov A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as topological, electronic, steric, or hydrophobic.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), are employed to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their chemical structure. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. nih.gov A well-validated QSAR model can then be used to virtually screen large libraries of compounds, prioritizing the synthesis and testing of the most promising candidates.

A significant outcome of QSAR modeling is the identification of the key structural features, or descriptors, that are most influential in determining the biological activity. nih.gov By analyzing the coefficients of the descriptors in the QSAR equation, researchers can gain insights into the structure-activity relationship.

For this compound and its analogs, important descriptors might include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices and shape indices. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The positions of the fluorine atoms and the methyl group will significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity and van der Waals volume.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets of proteins.

The identification of these key descriptors provides a rational basis for the design of new molecules with enhanced biological activity. For instance, if a QSAR model indicates that a lower LUMO energy is correlated with higher activity, medicinal chemists can focus on synthesizing derivatives with electron-withdrawing substituents to modulate this property.

Descriptor ClassExample DescriptorsInformation Encoded
TopologicalMolecular Connectivity Indices, Wiener IndexAtomic connectivity and branching
ElectronicDipole Moment, HOMO/LUMO Energies, Partial ChargesElectron distribution and reactivity
StericMolar Refractivity, van der Waals VolumeMolecular size and shape
HydrophobiclogP (Octanol-Water Partition Coefficient)Solubility and membrane permeability

Reaction Mechanism Simulation and Elucidation

Computational chemistry provides powerful tools for simulating and elucidating the mechanisms of chemical reactions involving this compound. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics. rsc.org

DFT calculations are widely used to investigate reaction mechanisms. By locating the transition state structure for a given reaction step, the activation energy can be calculated, which is directly related to the reaction rate. nih.gov This allows for the theoretical prediction of reaction feasibility and selectivity. For example, in the synthesis of this compound, computational studies could be used to compare different synthetic routes and optimize reaction conditions.

Furthermore, reaction mechanism simulations can shed light on the role of catalysts and solvents in a reaction. By including these components in the computational model, their influence on the reaction pathway and energetics can be assessed. For instance, in a fluorination reaction to introduce the fluorine atoms onto the phenyl ring, theoretical studies can help to understand the mechanism of the fluorinating agent and predict the regioselectivity of the reaction. core.ac.uk

Advanced computational techniques, such as ab initio molecular dynamics (AIMD), can be used to simulate the dynamics of a chemical reaction as it occurs. This provides a more realistic picture of the reaction process, including the effects of temperature and solvent dynamics. While computationally intensive, AIMD can provide unique insights into complex reaction mechanisms that are difficult to probe experimentally.

Patent Landscape and Innovation in Compound Development

Analysis of Patented Synthetic Routes and Process Innovations

The synthesis of 2,3-Difluoro-4-methylphenylacetonitrile is not widely detailed in dedicated patents but is often embedded within the process claims for more complex molecules. The primary routes to this and similar phenylacetonitrile (B145931) compounds involve multi-step syntheses, which present opportunities for patentable process innovations.

A common precursor is a correspondingly substituted toluene (B28343) or benzaldehyde (B42025). For instance, the synthesis can be envisioned as starting from a compound like 4-bromo-2,3-difluorotoluene. Patented innovations in this area often focus on improving yield, reducing the number of steps, and employing more environmentally benign reagents.

One patented approach for analogous compounds involves the conversion of a benzaldehyde to a phenylacetonitrile. This can be achieved through the formation of an oxime intermediate, followed by dehydration. While specific patents for the synthesis of this compound via this route are not prominent, the general methodology is well-established in patent literature for similar structures. Innovations in this area may include novel catalysts for the dehydration step or improved methods for the synthesis of the aldehyde precursor, such as 2,3-difluoro-4-methylbenzaldehyde.

The table below outlines a plausible, generalized synthetic pathway based on established chemical transformations that may be subject to process patents.

StepTransformationKey Reagents/ConditionsPotential Area for Innovation
1Bromination of a suitable difluorotolueneBrominating agent (e.g., NBS), InitiatorRegioselectivity, reaction conditions
2Conversion to BenzaldehydeGrignard formation followed by formylationGrignard reagent stability, formylating agent
3Oxime FormationHydroxylamine hydrochloride, BaseReaction time, yield, purification
4Dehydration to NitrileDehydrating agent (e.g., Acetic anhydride)Catalyst development, milder conditions

Innovations in the synthesis of fluorinated aromatics, in general, are a key aspect of the patent landscape, as the introduction of fluorine atoms can be challenging. Patents in this domain often claim novel fluorination methods or the synthesis of highly substituted fluorinated building blocks.

Review of Patented Applications in Pharmaceutical and Agrochemical Sectors

The primary value and, therefore, the focus of patent protection for this compound lies in its application as an intermediate in the synthesis of active ingredients.

In the pharmaceutical sector, this compound is a key structural motif in a number of investigational drugs, particularly kinase inhibitors. For example, inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) are a significant area of research for the treatment of autoimmune and inflammatory diseases. Patents for novel IRAK4 inhibitors often claim a genus of compounds that would include moieties derived from this compound. The difluoro-methylphenyl group can be crucial for binding to the target protein and for modulating the pharmacokinetic properties of the drug candidate.

In the agrochemical sector, fluorinated compounds are widely used as fungicides and herbicides. The presence of fluorine can enhance the biological activity and metabolic stability of the pesticide. While direct patenting of this compound for these applications is uncommon, it is a valuable intermediate for the synthesis of more complex fungicidal molecules. The patent landscape for new fungicides often includes broad claims covering a variety of substitution patterns on aromatic rings, which would encompass derivatives of this compound.

The following table summarizes the patented applications where this or structurally similar intermediates are utilized.

SectorApplication AreaExample Target/UseRole of the Difluoro-methylphenyl Moiety
PharmaceuticalKinase InhibitorsIRAK4 Inhibitors for autoimmune diseasesEnhances binding affinity, improves metabolic stability
AgrochemicalFungicidesNovel systemic and contact fungicidesIncreases efficacy, broadens spectrum of activity

Examination of Novel Structural Claims and Derivative Protection

Patent protection in this area extends beyond the final active ingredient to cover novel intermediates and derivatives. While patents specifically claiming this compound are not abundant, those that do exist would likely be for novel polymorphic forms or for a specific, non-obvious synthetic process.

More commonly, patents will claim a genus of compounds that includes this compound as a key intermediate. The claims will be structured to protect not just the final product but also the novel chemical space around it. This is achieved by claiming a core structure and then defining a wide range of possible substituents.

For example, a patent for a new class of fungicides might claim a core heterocyclic structure attached to a substituted phenyl ring. The definition of the substituents on the phenyl ring would be broad enough to include the 2,3-difluoro-4-methyl pattern. This strategy provides broad protection and prevents competitors from making minor structural modifications to circumvent the patent.

Derivative protection is also a key aspect. This involves patenting novel compounds that are structurally related to the active ingredient. These derivatives may have improved properties, such as better efficacy, lower toxicity, or a different spectrum of activity. The synthesis of these derivatives often relies on the same core intermediates, including this compound.

Biological Activity and Mechanistic Insights

In Vitro Biological Screening and Assay Development

There is no available information regarding in vitro biological screening or the development of assays for 2,3-Difluoro-4-methylphenylacetonitrile.

Enzyme Activity Modulation Studies

No studies have been published that investigate the modulatory effects of this compound on any enzyme.

Cell-Based Assays for Cellular Pathway Modulation

There is a lack of published research on the use of cell-based assays to determine if this compound modulates any cellular pathways.

Mechanistic Investigations of Bioactivity

Without any observed biological activity, there have been no mechanistic investigations into the bioactivity of this compound.

Identification of Molecular Targets and Binding Modes

The molecular targets of this compound are unknown, as no target identification or binding studies have been reported.

Elucidation of Signaling Pathways Affected by the Compound

There is no information available on any signaling pathways that may be affected by this compound.

Environmental and Toxicological Research Considerations

Metabolic Fate Studies in Biological Systems

Understanding the metabolic fate of 2,3-Difluoro-4-methylphenylacetonitrile is crucial for evaluating its behavior in living organisms. These studies typically involve both in vitro and in vivo models to profile how the compound is absorbed, distributed, metabolized, and excreted. The presence of fluorine atoms on the aromatic ring can significantly influence its metabolic stability and the pathways of biotransformation. nih.gov

In vitro metabolism studies are foundational for identifying potential metabolic pathways and the enzymes involved in the biotransformation of this compound. These experiments often utilize subcellular fractions, such as liver microsomes and S9 fractions, from various species, including humans, rats, and mice, to simulate metabolic processes in a controlled laboratory setting.

Key objectives of in vitro profiling include determining the rate of metabolism and identifying the primary cytochrome P450 (CYP) enzymes responsible for oxidative metabolism. For a compound like this compound, potential initial metabolic steps could involve hydroxylation of the aromatic ring or the methyl group, or hydrolysis of the nitrile group. The stability of the C-F bond is a significant factor, as cleavage of this bond is generally more difficult for xenobiotics. nih.gov

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (μL/min/mg protein)Half-life (min)
Human1546.2
Rat2527.7
Mouse3519.8

This is a hypothetical data table for illustrative purposes.

Following in vitro incubations, advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and characterize the resulting metabolites.

For this compound, several biotransformation pathways can be hypothesized:

Oxidation: The methyl group is a likely site for initial oxidation, leading to the formation of a primary alcohol (2,3-difluoro-4-(hydroxymethyl)phenylacetonitrile), which could be further oxidized to an aldehyde and then a carboxylic acid (2,3-difluoro-4-carboxyphenylacetonitrile).

Aromatic Hydroxylation: Hydroxylation of the aromatic ring is another possibility, although the positions of the fluorine atoms may influence the site of hydroxylation due to steric and electronic effects.

Nitrile Group Metabolism: The nitrile group can undergo hydrolysis to form a corresponding carboxylic acid (2-(2,3-difluoro-4-methylphenyl)acetic acid) or be reduced.

Conjugation: Primary metabolites containing hydroxyl or carboxyl groups can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

Table 2: Potential Metabolites of this compound

Metabolite IDProposed StructureBiotransformation Pathway
M12,3-difluoro-4-(hydroxymethyl)phenylacetonitrileOxidation of methyl group
M22,3-difluoro-4-carboxyphenylacetonitrileOxidation of M1
M32-(2,3-difluoro-4-methylphenyl)acetic acidHydrolysis of nitrile group
M4Glucuronide conjugate of M1Glucuronidation

This is a hypothetical data table for illustrative purposes.

Environmental Degradation Studies

Investigating the environmental degradation of this compound is key to understanding its persistence, mobility, and ultimate fate in various environmental compartments such as water, soil, and air. The presence of the fluorinated aromatic ring suggests that the compound may exhibit some resistance to degradation. nih.gov

Photodegradation, or the breakdown of compounds by light, can be a significant environmental degradation pathway for aromatic compounds. Studies on the photodegradation of this compound would typically involve exposing the compound in aqueous solutions or on solid surfaces to simulated or natural sunlight.

The primary mechanisms of photodegradation could involve:

Direct Photolysis: The direct absorption of UV light by the molecule, leading to the excitation of electrons and subsequent bond cleavage. The aromatic ring and the nitrile group are potential chromophores.

Indirect Photolysis: Reaction with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), which are highly reactive and can initiate oxidative degradation. rsc.org The reaction with hydroxyl radicals is often a major pathway for the degradation of organic pollutants in the atmosphere and in sunlit surface waters.

Biodegradation involves the breakdown of organic compounds by microorganisms in soil and water. The biodegradability of this compound would be assessed using standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

The biodegradation of fluorinated aromatic compounds can be challenging for microorganisms due to the stability of the carbon-fluorine bond. nih.gov Potential biodegradation pathways could include:

Initial Attack on Side Chains: Microorganisms may initially metabolize the more susceptible parts of the molecule, such as the methyl and nitrile groups, similar to the metabolic pathways in higher organisms.

Dioxygenase-Mediated Ring Opening: Some bacteria are capable of initiating the degradation of aromatic compounds by incorporating two atoms of oxygen into the aromatic ring, leading to ring cleavage. nih.gov The presence of fluorine atoms may hinder this process.

Reductive Defluorination: Under anaerobic conditions, some microorganisms can mediate the removal of fluorine atoms through reductive processes, although this is generally a slow process.

Table 3: Hypothetical Environmental Degradation Half-lives of this compound

Environmental CompartmentDegradation ProcessHalf-life
Surface WaterPhotodegradation15-30 days
SoilAerobic Biodegradation60-120 days
SedimentAnaerobic Biodegradation>180 days

This is a hypothetical data table for illustrative purposes.

Ecotoxicological Research Methodologies

Ecotoxicological studies are designed to assess the potential risks of a chemical to environmental organisms. A tiered approach is typically used, starting with acute toxicity tests on a range of aquatic and terrestrial organisms, followed by chronic and more complex studies if initial results indicate a potential for concern.

Standardized test organisms and protocols are used to ensure the reliability and comparability of data. For a compound like this compound, a typical battery of ecotoxicological tests would include:

Aquatic Toxicity Tests:

Acute toxicity to fish (e.g., Rainbow Trout, Oncorhynchus mykiss)

Acute toxicity to aquatic invertebrates (e.g., Water Flea, Daphnia magna)

Toxicity to algae (e.g., Green Algae, Pseudokirchneriella subcapitata)

Terrestrial Toxicity Tests:

Toxicity to earthworms (e.g., Eisenia fetida)

Toxicity to soil microorganisms (e.g., nitrogen and carbon transformation tests)

Toxicity to terrestrial plants (e.g., seedling emergence and growth tests)

These studies are conducted according to internationally recognized guidelines (e.g., OECD, U.S. EPA) to determine key endpoints such as the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration causing a 50% response).

Environmental Impact Assessment Frameworks for Novel Compounds

The introduction of any novel chemical compound into the market is preceded by a rigorous evaluation of its potential environmental impact. Regulatory bodies across the globe, such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), have established comprehensive environmental risk assessment (ERA) frameworks. adcreview.comnih.gov These frameworks are designed to systematically identify and evaluate potential adverse effects on the environment that may arise from the manufacture, use, and disposal of a new substance. adcreview.com For a novel compound like this compound, which belongs to the class of organofluorine compounds, such assessments are particularly crucial due to the unique properties conferred by the carbon-fluorine bond.

The assessment process for new chemicals is typically a tiered approach that begins with a base-level hazard identification and progresses to a more detailed risk assessment if initial screening indicates a potential for concern. nih.govacs.org This process synthesizes information on a chemical's intrinsic properties, its environmental fate and transport, and its potential to cause harm to various organisms. acs.org

Key stages of a typical environmental impact assessment framework include:

Hazard Identification: This stage involves determining the intrinsic hazardous properties of the compound. For a substituted phenylacetonitrile (B145931), this would include assessing its potential for persistence, bioaccumulation, and toxicity (PBT). The strong carbon-fluorine bond present in organofluorine compounds can lead to increased stability and persistence in the environment. nih.govnih.gov

Exposure Assessment: This step estimates the concentration of the chemical that is likely to be found in various environmental compartments (air, water, soil). It considers the substance's release patterns, degradation rates, and partitioning behavior. For instance, the high water solubility of a related compound, acetonitrile (B52724), suggests it would be mobile in aquatic environments.

Effects Assessment (Ecotoxicity): This involves determining the concentration of the substance at which adverse effects on environmental organisms are observed. This is typically done through standardized laboratory tests on a range of organisms representing different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. researchgate.net The toxicity of aliphatic nitriles is often linked to the metabolic release of cyanide. nih.gov

Risk Characterization: In the final stage, the information from the exposure and effects assessments is integrated to estimate the probability of adverse effects occurring in the environment. This is often expressed by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

Given the absence of specific experimental data for this compound, assessors would rely on data from structurally similar compounds (analogues) and Quantitative Structure-Activity Relationship (QSAR) models to predict its environmental behavior and toxicity. The data for parent compounds like acetonitrile and phenylacetonitrile serve as a foundational reference.

Table 1: Illustrative Aquatic Ecotoxicity Data for Structurally Related Compounds

This table presents representative ecotoxicity data for acetonitrile and phenylacetonitrile, which would be considered in the initial hazard assessment for a novel derivative.

CompoundOrganismEndpointValueReference
AcetonitrileDaphnia magna (Water flea)48h-EC50>700 mg/L who.int
AcetonitrileFreshwater Fish96h-LC50>700 mg/L who.int
AcetonitrileAlgae (Green algae)Threshold>500 mg/L who.int
PhenylacetonitrileAquatic Life-Harmful sigmaaldrich.com

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

The frameworks for novel compounds are iterative and designed to manage uncertainty. nih.gov As more data becomes available for a substance like this compound, the risk assessment can be refined. The ultimate goal is to ensure that the use of new chemicals does not lead to unacceptable risks to environmental integrity. researchgate.net

Table 2: Key Endpoints in an Environmental Impact Assessment Framework

This table outlines the fundamental parameters evaluated during the environmental risk assessment of a new chemical substance.

Assessment CategoryKey EndpointsDescription
Physicochemical Properties Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow)Determines the compound's environmental distribution and potential for bioaccumulation.
Environmental Fate Persistence (Biodegradation Half-life)Assesses how long the compound remains in the environment. Organofluorine compounds can be recalcitrant. nih.gov
Mobility (Soil Adsorption/Desorption)Predicts whether the compound will leach into groundwater or bind to soil and sediment.
Ecotoxicity Acute Aquatic Toxicity (Fish, Daphnia, Algae)Measures the short-term effects of high concentrations on representative aquatic organisms. researchgate.net
Chronic Aquatic ToxicityEvaluates long-term effects on survival, growth, and reproduction at lower concentrations.
Bioaccumulation Bioconcentration Factor (BCF)Measures the potential for the compound to accumulate in the tissues of living organisms.

Q & A

Q. What regulatory considerations apply to in vivo studies involving fluorinated nitriles?

  • Methodology : Adhere to OECD 423/GLP guidelines for acute toxicity testing. Submit protocols to institutional ethics committees, emphasizing fluorine’s potential bioaccumulation risks. Include negative controls (non-fluorinated analogs) to isolate toxicity mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.